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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B612240

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SGC-CBP30, a potent and selective chemical
probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CBP)
and E1A binding protein p300 (EP300). The selectivity of SGC-CBP30 is a critical aspect of its
utility in dissecting the biological roles of CBP/p300 bromodomains in various physiological and
pathological processes, including cancer and inflammation. Here, we detail the use of
Differential Scanning Fluorimetry (DSF) to confirm its selectivity and compare its performance
against other known CBP/p300 inhibitors.

Introduction to SGC-CBP30 and CBP/p300

CBP and its close homolog EP300 are crucial transcriptional co-activators that play a central
role in regulating gene expression. Their bromodomains are responsible for recognizing and
binding to acetylated lysine residues on histones and other proteins, a key mechanism in
chromatin remodeling and transcriptional activation. Given their involvement in diseases such
as cancer, inhibitors of CBP/p300 bromodomains are valuable research tools and potential
therapeutic agents. SGC-CBP30 was developed as a potent and selective inhibitor of the
CBP/p300 bromodomains.
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Experimental Assessment of Selectivity: Differential
Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry is a rapid and robust biophysical technique used to assess
the binding of small molecules to a target protein. The principle lies in monitoring the thermal
unfolding of a protein in the presence and absence of a ligand. Ligand binding typically
stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This
change in melting temperature (ATm) is a direct indicator of binding affinity.

Detailed Experimental Protocol for DSF

The following protocol outlines the steps for determining the selectivity of SGC-CBP30 against
a panel of bromodomain-containing proteins using DSF.

Materials:

Purified bromodomain proteins (2 puM final concentration)

SGC-CBP30 (10 uM final concentration)

10 mM HEPES pH 7.5, 500 mM NacCl buffer

SYPRO Orange dye (1:1000 dilution)

96-well PCR plates

Real-Time PCR instrument (e.g., Mx3005p)

Procedure:

o Protein Preparation: Prepare a 2 uM solution of each purified bromodomain protein in the
assay buffer.

o Compound Preparation: Prepare a stock solution of SGC-CBP30 in DMSO. Dilute the stock
to the final concentration of 10 uM in the assay buffer.

o Reaction Mixture: In a 96-well PCR plate, combine 2 uM of the protein solution with 10 uM of
SGC-CBP30. The final volume for each reaction should be 20 pl. Include a control reaction
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with protein and buffer (containing the same percentage of DMSO) but no compound.

o Dye Addition: Add SYPRO Orange dye to each well at a final dilution of 1:1000.

¢ DSF Measurement:

o

Place the 96-well plate in a Real-Time PCR instrument.

[¢]

Set the excitation and emission wavelengths to 465 nm and 590 nm, respectively.

[e]

Increase the temperature from 25°C to 96°C with a ramp rate of 3°C per minute.

[e]

Record the fluorescence intensity at each temperature interval.

e Data Analysis:

[¢]

Plot the fluorescence intensity as a function of temperature.

[¢]

The melting temperature (Tm) is the midpoint of the unfolding transition.

[e]

Fit the data to the Boltzmann equation to accurately determine the Tm.

o

The change in melting temperature (ATm) is calculated as: ATm = Tm (protein +
compound) - Tm (protein only)

A significant positive ATm value indicates that the compound binds to and stabilizes the
protein.

Experimental Workflow for Determining SGC-CBP30
Selectivity
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DSF Workflow for SGC-CBP30 Selectivity
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Caption: Workflow for assessing SGC-CBP30 selectivity using DSF.
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Comparative Analysis of CBP/p300 Inhibitors

SGC-CBP30 exhibits high potency for CBP and p300. However, understanding its selectivity

profile against other bromodomain families, particularly the BET (Bromodomain and Extra-

Terminal domain) family, is crucial for interpreting experimental results. The following table
compares SGC-CBP30 with other notable CBP/p300 inhibitors, I-CBP112 and CPI-637.

Binding Selectivity
Inhibitor Target Affinity Assay Type over Reference
(Kd/IC50) BRDA4(1)
Biolayer
SGC-CBP30 CBP 21 nM (Kd) ~40-fold
Interference
Isothermal
p300 32 nM (Kd) Titration
Calorimetry
Isothermal
BRD4(1) 850 nM (Kd) Titration
Calorimetry
Isothermal
I-CBP112 CBP ~600 nM (Kd)  Titration ~9-fold
Calorimetry
Isothermal
p300 167 nM (Kd) Titration
Calorimetry
Isothermal
BRD4(1) 5.6 uM (Kd) Titration
Calorimetry
CPI-637 CBP 30nM (IC50) TR-FRET >700-fold
p300 51 nM (IC50) TR-FRET
11.0 uM
BRD4(1) TR-FRET
(IC50)
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Note: Direct comparison of absolute values should be made with caution as different assay
methodologies were used.

CBPI/p300 Signaling Pathway Involvement

CBP/p300 are master regulators of transcription. They are recruited to gene promoters and
enhancers by transcription factors, where they acetylate histones and other proteins to create a
more open chromatin environment, facilitating gene expression. SGC-CBP30, by inhibiting the
bromodomain of CBP/p300, prevents their recruitment to chromatin and subsequent
transcriptional activation. This can have profound effects on various signaling pathways,
including those driven by oncogenic transcription factors like MYC and IRF4.
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Caption: Role of CBP/p300 in transcription and its inhibition by SGC-CBP30.
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Conclusion

Differential Scanning Fluorimetry is an effective method for confirming the binding of SGC-
CBP30 to its intended targets, CBP and p300, and for assessing its selectivity against a
broader panel of bromodomains. SGC-CBP30 is a highly potent inhibitor of CBP/p300 with a
significant selectivity window over the BET family of bromodomains. While newer compounds
like CPI-637 offer an even greater selectivity margin, SGC-CBP30 remains a valuable and well-
characterized chemical probe for investigating the biological functions of CBP/p300
bromodomains. Researchers should consider the specific selectivity profile of each inhibitor
when designing experiments and interpreting results.

 To cite this document: BenchChem. [SGC-CBP30: A Comparative Guide to Selectivity
Assessment Using Differential Scanning Fluorimetry]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b612240#differential-scanning-
fluorimetry-to-confirm-sgc-cbp30-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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